molecular formula C7H7ClO2 B14003533 7-Chlorobicyclo[2.2.1]heptane-2,3-dione CAS No. 824-25-9

7-Chlorobicyclo[2.2.1]heptane-2,3-dione

Cat. No.: B14003533
CAS No.: 824-25-9
M. Wt: 158.58 g/mol
InChI Key: HQZZGUDAHNYWJC-UHFFFAOYSA-N
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Description

7-Chlorobicyclo[221]heptane-2,3-dione is a bicyclic compound with the molecular formula C7H7ClO2 It is a derivative of norbornane, featuring a chlorine atom and two ketone groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorobicyclo[2.2.1]heptane-2,3-dione typically involves the chlorination of bicyclo[2.2.1]heptane-2,3-dione. One common method is the reaction of bicyclo[2.2.1]heptane-2,3-dione with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chlorobicyclo[2.2.1]heptane-2,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxyl derivatives.

    Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions (OH-) in aqueous or alcoholic solutions.

    Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.

    Oxidation: Oxidizing agents like KMnO4 in acidic or basic conditions.

Major Products Formed

    Substitution: Hydroxyl derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids.

Scientific Research Applications

7-Chlorobicyclo[2.2.1]heptane-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chlorobicyclo[2.2.1]heptane-2,3-dione involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: A similar bicyclic compound with an oxygen atom in place of the chlorine atom.

    7,7-Dichlorobicyclo[2.2.1]heptane: A derivative with two chlorine atoms.

    Bicyclo[2.2.1]heptane-2,3-dione: The parent compound without the chlorine substitution.

Uniqueness

7-Chlorobicyclo[2.2.1]heptane-2,3-dione is unique due to the presence of both chlorine and ketone functional groups, which confer distinct reactivity and potential applications compared to its analogs. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the ketone groups provide sites for reduction and oxidation reactions.

Properties

CAS No.

824-25-9

Molecular Formula

C7H7ClO2

Molecular Weight

158.58 g/mol

IUPAC Name

7-chlorobicyclo[2.2.1]heptane-2,3-dione

InChI

InChI=1S/C7H7ClO2/c8-5-3-1-2-4(5)7(10)6(3)9/h3-5H,1-2H2

InChI Key

HQZZGUDAHNYWJC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1C(=O)C2=O)Cl

Origin of Product

United States

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